molecular formula C10H13N3O3 B2684015 3-methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione CAS No. 851169-34-1

3-methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione

Cat. No.: B2684015
CAS No.: 851169-34-1
M. Wt: 223.232
InChI Key: HQMFMPQQIZVRKN-UHFFFAOYSA-N
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Description

3-Methyl-1-propyl-pyrrolo[2,3-d]pyrimidine-2,4,5-trione is a polycyclic heteroaromatic compound featuring a fused pyrrolo-pyrimidine scaffold with three ketone groups (2,4,5-trione) and substituents at positions 1 (propyl) and 3 (methyl). This structure confers unique physicochemical properties, such as moderate lipophilicity (due to alkyl substituents) and hydrogen-bonding capacity (via trione groups), making it relevant for pharmaceutical and materials science applications.

Properties

IUPAC Name

3-methyl-1-propyl-6,7-dihydropyrrolo[2,3-d]pyrimidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-3-4-13-8-7(6(14)5-11-8)9(15)12(2)10(13)16/h11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMFMPQQIZVRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)CN2)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331709
Record name 3-methyl-1-propyl-6,7-dihydropyrrolo[2,3-d]pyrimidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832675
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851169-34-1
Record name 3-methyl-1-propyl-6,7-dihydropyrrolo[2,3-d]pyrimidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrrole and pyrimidine precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the fused ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are modern techniques that can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The reactions can lead to the formation of various derivatives, including hydroxylated, halogenated, and alkylated versions of the original compound. These derivatives can have different physical and chemical properties, making them useful in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It can be used in the development of new pharmaceuticals, agrochemicals, and materials.

Biology: In biological research, 3-methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione can be employed as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways and mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of antiviral and anticancer agents. Its ability to interfere with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione exerts its effects depends on its specific application. In medicinal contexts, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include key signaling molecules and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Scaffold Variations

Pyrrolo[2,3-d]Pyrimidine Triones
  • Pyrrolo[2,3-d]pyrimidine-2,4,5-(1H,3H,6H)-trione (Compound 6): Synthesized from 6-aminouracil and chloroacetyl chloride, this analog lacks alkyl substituents but shares the trione core. It exhibits reduced lipophilicity compared to the target compound, impacting bioavailability .
  • Demonstrated antimicrobial activity in preliminary assays .
Pyrrolo[3,4-d]Pyrimidine Derivatives
  • BI82265 (6-(3-Phenylpropyl)-4-(3,4,5-trimethoxyphenyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione) : Differs in pyrrole ring fusion (3,4-d vs. 2,3-d), altering electronic distribution. The phenylpropyl and trimethoxyphenyl groups contribute to enhanced receptor binding in kinase inhibition studies .

Functional Group Modifications

  • Thioxo Analogs : Compounds like 5,5'-(1,4-phenylene)bis(2-thioxo-pyrrolo[2,3-d]pyrimidine trione) replace ketone groups with thiones, increasing polarizability and sulfur-mediated interactions. IR spectra show distinct C=S stretches at 1336 cm⁻¹ .
  • Tetraone Systems: Pyrano-dipyrimidine-2,4,6,8-tetraones (e.g., 3a-l) feature four ketone groups, significantly raising polarity and hydrogen-bonding capacity. These compounds are synthesized in water with yields up to 92%, highlighting eco-friendly advantages .

Fused-Ring Derivatives

  • Indeno-Furo-Pyrido-Pyrimidine Triones: Complex fused-ring systems (e.g., indeno[2″,1″:4′,5′]furo[3′,2′:5,6]pyrido[2,3-d]pyrimidine triones) exhibit extended π-conjugation, improving UV absorption properties. However, steric hindrance limits their synthetic scalability .

Comparative Data Table

Compound Name / ID Core Structure Substituents/Modifications Key Properties/Activities Synthesis Yield (%) Reference
3-Methyl-1-propyl-pyrrolo[2,3-d]pyrimidine-2,4,5-trione Pyrrolo[2,3-d]pyrimidine 1-Propyl, 3-methyl, 2,4,5-trione Moderate lipophilicity, H-bond donor N/A Target
Pyrrolo[2,3-d]pyrimidine-2,4,5-trione (6) Pyrrolo[2,3-d]pyrimidine None, 2,4,5-trione Low lipophilicity, high crystallinity 57 [7]
Compound 8 Pyrrolo[2,3-d]pyrimidine Trimethoxyphenyl-propenoyl substituent Antimicrobial activity (MIC: 8–16 µg/mL) 65–70 [5]
BI82265 Pyrrolo[3,4-d]pyrimidine 3-Phenylpropyl, 4-trimethoxyphenyl Kinase inhibition (IC₅₀: 0.2–1.0 µM) N/A [8]
5,5'-(1,4-Phenylene)bis(2-thioxo-trione) Pyrrolo[2,3-d]pyrimidine Thioxo groups at C2, phenylene bridge Enhanced thermal stability (mp 199–200°C) 94 [1]
Pyrano-dipyrimidine-2,4,6,8-tetraone (3a-l) Pyrano-dipyrimidine Four ketones, aryloyl substituents High aqueous solubility, fluorescent 85–92 [4, 6]

Key Research Findings

Substituent Impact : Alkyl groups (methyl, propyl) in the target compound improve membrane permeability compared to polar analogs like Compound 8 .

Synthetic Efficiency : Thioxo derivatives achieve higher yields (94%) under catalyst-free conditions , whereas trione syntheses (e.g., Compound 6) require longer reaction times for moderate yields (57%) .

Solubility Trade-offs : Tetraones and fused-ring systems exhibit superior solubility but face challenges in synthetic scalability .

Biological Activity

3-Methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This compound features a complex fused ring structure that incorporates both pyrrole and pyrimidine elements. Its unique structural characteristics contribute to its diverse biological activities and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. These interactions may include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in key metabolic pathways. For instance, it acts as an inhibitor of Janus Kinase 3 (JAK3), which plays a crucial role in immune signaling pathways. This inhibition can be beneficial in treating autoimmune diseases and certain cancers .
  • Receptor Modulation : The compound may also modulate receptor activity within cellular signaling pathways. This modulation can influence cell proliferation and apoptosis, making it a candidate for cancer therapeutics .

Anticancer Properties

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms that involve cell cycle arrest and increased reactive oxygen species (ROS) production .

Immunomodulatory Effects

Due to its JAK3 inhibitory activity, this compound has potential applications in immunomodulation. It may be effective in treating conditions such as rheumatoid arthritis and lupus by suppressing inappropriate immune responses .

Study 1: Anticancer Activity

In a study published in Cancer Research, researchers evaluated the effects of this compound on human leukemia cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound. The study concluded that this compound could serve as a lead for developing new anticancer drugs targeting leukemia .

Study 2: Autoimmune Disease Model

Another study investigated the immunomodulatory effects of the compound in a mouse model of lupus. Mice treated with varying doses of this compound exhibited reduced disease severity and lower levels of autoantibodies compared to control groups. This suggests its potential utility in managing autoimmune conditions .

Data Table: Biological Activities of 3-Methyl-1-propyl-1H,2H,...

Activity Mechanism Target Reference
Enzyme InhibitionJAK3 InhibitionImmune Signaling
AnticancerInduction of ApoptosisCancer Cells
ImmunomodulationSuppression of Autoimmune ResponseImmune System

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing the pyrrolo[2,3-d]pyrimidine trione core structure?

  • Methodology :

  • The core structure can be synthesized via acid-mediated nucleophilic substitution reactions starting from 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives. For example, refluxing with amines in isopropanol and catalytic HCl (12–48 h) yields substituted analogs (27–94% yields) .
  • One-pot multicomponent reactions using ketones, aldehydes, and urea derivatives in aqueous or solvent-free conditions (e.g., 80–100°C, 6–12 h) are efficient for trione formation, as demonstrated in related pyrrolo-pyrimidine systems .
    • Key Considerations :
  • Purification via silica gel chromatography or recrystallization (methanol/water mixtures) is critical for isolating pure products.

Q. How can NMR spectroscopy resolve structural ambiguities in substituted pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodology :

  • Use high-resolution 1H^1H and 13C^{13}C NMR (600 MHz) to distinguish between regioisomers. For example:
  • Proton assignments : NH protons (δ 11.7–12.1 ppm), aromatic protons (δ 7.2–8.3 ppm), and methyl groups (δ 2.5–3.5 ppm) .
  • Carbon assignments : Carbonyl carbons (δ 150–170 ppm) and pyrrole/pyrimidine carbons (δ 95–140 ppm) .
    • Data Interpretation :
  • Compare experimental shifts with computed DFT/NMR predictions to resolve conflicting assignments (e.g., distinguishing between methyl and ethyl substituents) .

Q. What solvent systems optimize solubility for crystallographic studies of this compound?

  • Methodology :

  • Test mixed solvents (e.g., DMSO/water, methanol/chloroform) to grow single crystals. For example, recrystallization from methanol yielded X-ray-quality crystals in analogs like ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine .
    • Key Considerations :
  • Avoid high-polarity solvents (e.g., DMF) that may trap residual water, complicating crystal formation .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends in substituent modifications?

  • Methodology :

  • Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map reaction pathways. For example:
  • Calculate activation energies for nucleophilic substitution at the 4-position to prioritize amine reactants .
  • Simulate substituent effects (e.g., methyl vs. propyl) on ring strain and electron density distribution .
    • Validation :
  • Compare computational results with experimental yields (e.g., 86% yield for 4-fluorophenyl analogs vs. 37% for phenyl analogs) .

Q. What strategies resolve contradictions in biological activity data across analogs?

  • Case Study :

  • Observed discrepancy : A propyl-substituted analog showed 10-fold higher kinase inhibition than methyl analogs despite similar logP values.
  • Resolution :

Perform molecular docking (e.g., AutoDock Vina) to analyze steric clashes with kinase active sites.

Validate via competitive binding assays (e.g., SPR or ITC) to quantify binding affinities .

  • Key Insight :

  • Substituent orientation (e.g., propyl chain flexibility) may enhance hydrophobic interactions not predicted by QSAR models .

Q. How can reaction engineering improve scalability of trione synthesis?

  • Methodology :

  • Process Optimization :
  • Use microreactor systems to enhance heat/mass transfer for exothermic steps (e.g., cyclization at 100°C) .
  • Implement membrane separation technologies (e.g., nanofiltration) to recover catalysts (e.g., HCl) .
  • Table : Comparison of Batch vs. Continuous Flow Synthesis
ParameterBatch (Traditional)Continuous Flow
Reaction Time12–48 h2–6 h
Yield70–90%85–95%
Catalyst RecyclingNot feasible90% recovery
Data extrapolated from analogous systems

Methodological Resources

  • Synthetic Protocols : Acid-mediated substitution , one-pot multicomponent reactions .
  • Analytical Tools : High-resolution NMR , XRD , DFT modeling .
  • Process Engineering : Membrane separation , microreactor systems .

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